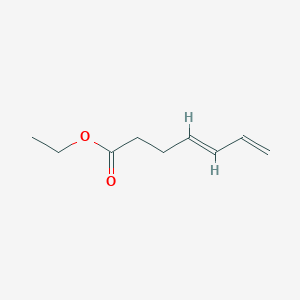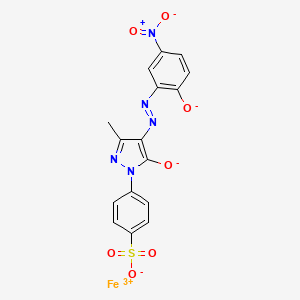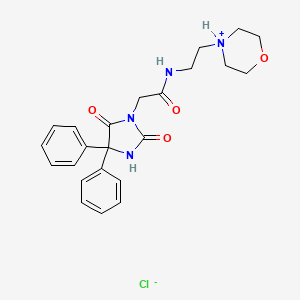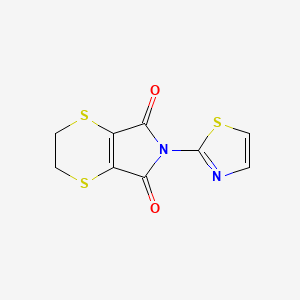
cis-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride: is a complex organic compound with the molecular formula C20H24ClNO2 This compound is notable for its unique structure, which includes a naphthalene core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the naphthalene core, followed by the introduction of the carbomethoxy and dimethylamino groups. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: cis-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to simplify the molecule or to change its reactivity.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, cis-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in various studies. Researchers investigate its interactions with biological molecules to understand its effects and potential therapeutic applications.
Medicine: While not widely used in clinical settings, the compound’s structure suggests it could be a candidate for drug development. Studies may focus on its pharmacokinetics and pharmacodynamics to evaluate its potential as a therapeutic agent.
Industry: In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of cis-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- cis-1,2,3,6-Tetrahydrophthalic anhydride
- cis-Calamenene
- cis-4-Cyclohexene-1,2-dicarboxylic anhydride
Uniqueness: What sets cis-1,2,3,4-Tetrahydro-4-carbomethoxy-1-dimethylamino-4-phenylnaphthalene hydrochloride apart from similar compounds is its unique combination of functional groups and its specific naphthalene core structure
特性
CAS番号 |
52371-55-8 |
|---|---|
分子式 |
C20H24ClNO2 |
分子量 |
345.9 g/mol |
IUPAC名 |
[(1R,4R)-4-methoxycarbonyl-4-phenyl-2,3-dihydro-1H-naphthalen-1-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-21(2)18-13-14-20(19(22)23-3,15-9-5-4-6-10-15)17-12-8-7-11-16(17)18;/h4-12,18H,13-14H2,1-3H3;1H/t18-,20-;/m1./s1 |
InChIキー |
MGJBHISEQPOUJP-OVAHNPOGSA-N |
異性体SMILES |
C[NH+](C)[C@@H]1CC[C@](C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)OC.[Cl-] |
正規SMILES |
C[NH+](C)C1CCC(C2=CC=CC=C12)(C3=CC=CC=C3)C(=O)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(4-Ethoxyanilino)-2-oxoethyl]-diethylazanium chloride](/img/structure/B15345576.png)




![[2-(Biphenyl-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B15345597.png)





![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)

![Octadecanamide, N-[[2-[bis(2-hydroxyethyl)amino]ethoxy]methyl]-](/img/structure/B15345677.png)
